1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a hydroxy-phenylpropyl group and a tetrahydropyranyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves the following steps:
Formation of the hydroxy-phenylpropyl intermediate: This can be achieved through the reaction of phenylacetone with a suitable hydroxylating agent.
Formation of the tetrahydropyranyl intermediate: This involves the reaction of tetrahydropyran with an appropriate reagent to introduce the desired functional group.
Coupling of intermediates: The final step involves the reaction of the hydroxy-phenylpropyl intermediate with the tetrahydropyranyl intermediate in the presence of a urea-forming reagent, such as phosgene or a carbodiimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-furan-4-yl)urea: Similar structure but with a furan ring instead of a pyran ring.
1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea: Similar structure but with a thiopyran ring instead of a pyran ring.
Uniqueness
1-(2-hydroxy-2-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to the presence of both a hydroxy-phenylpropyl group and a tetrahydropyranyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-hydroxy-2-phenylpropyl)-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(19,12-5-3-2-4-6-12)11-16-14(18)17-13-7-9-20-10-8-13/h2-6,13,19H,7-11H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVHCFCKJUXYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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